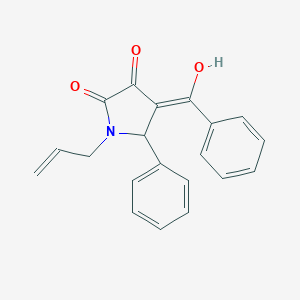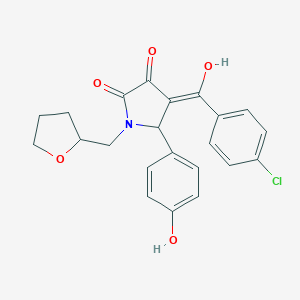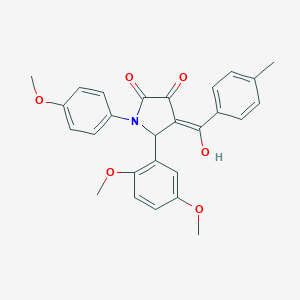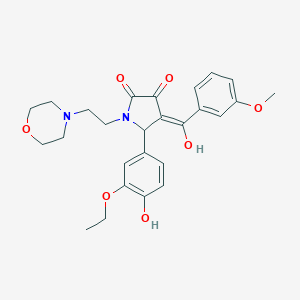
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPP is a heterocyclic compound that belongs to the pyrrolone family. It has a unique chemical structure that makes it an attractive candidate for research in medicinal chemistry, biological sciences, and materials science.
Mécanisme D'action
The mechanism of action of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of enzymes and the modulation of protein-protein interactions. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to modulate the interaction between the tumor suppressor protein p53 and its binding partner MDM2, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can inhibit the activity of COX-2, reduce the production of reactive oxygen species, and induce apoptosis in cancer cells. In vivo studies have shown that 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can reduce inflammation and oxidative stress in animal models of disease. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has good stability under normal laboratory conditions. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is also highly selective for its target enzymes and proteins, which makes it a valuable tool for studying biological systems. However, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These limitations should be considered when designing experiments using 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Orientations Futures
There are several future directions for research on 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One direction is to develop 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one-based probes for the detection and quantification of enzymes and proteins in biological systems. Another direction is to explore the potential of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one as a drug candidate for the treatment of inflammation, cancer, and other diseases. Additionally, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be used as a building block to synthesize functional materials with unique properties. Further studies are needed to fully understand the mechanism of action and the potential applications of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one.
Conclusion
In conclusion, 1-Allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a versatile chemical compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one have been discussed in this paper. Further research is needed to fully explore the potential of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one in medicinal chemistry, biological sciences, and materials science.
Méthodes De Synthèse
The synthesis of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the reaction of benzoylacetone with allylamine in the presence of acetic acid and hydrochloric acid. The reaction proceeds through a Mannich-type condensation reaction, which results in the formation of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. The yield of 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of reagents.
Applications De Recherche Scientifique
1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has also been used as a probe to study enzyme activity and protein-protein interactions in biological systems. In materials science, 1-allyl-4-benzoyl-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been used as a building block to synthesize functional materials, such as polymers and nanoparticles.
Propriétés
Formule moléculaire |
C20H17NO3 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy(phenyl)methylidene]-5-phenyl-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H17NO3/c1-2-13-21-17(14-9-5-3-6-10-14)16(19(23)20(21)24)18(22)15-11-7-4-8-12-15/h2-12,17,22H,1,13H2/b18-16- |
Clé InChI |
RGZUXFMWNFGHEO-VLGSPTGOSA-N |
SMILES isomérique |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3 |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
SMILES canonique |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282461.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282465.png)



![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-hydroxy-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282482.png)
![3-[2-(3-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282483.png)
![3-[3-hydroxy-5-(3-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282485.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)